molecular formula C13H9BrClNO B2562734 4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol CAS No. 75854-15-8

4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol

Cat. No. B2562734
CAS RN: 75854-15-8
M. Wt: 310.58
InChI Key: WIJXXTVDBCRBQN-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol is a biochemical compound with the molecular formula C13H9BrClNO and a molecular weight of 310.57 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds involves the use of anhydrous ethanol and glacial acetic acid under reflux conditions . The solvent is then removed under reduced pressure and the solid product is recrystallized .


Molecular Structure Analysis

The compound has an E configuration . The C=N double bond length is 1.286 (3) Å, exhibiting the double bond character . The dihedral angle formed by the two aromatic rings is 23.4° . The molecule forms an intramolecular O—H N hydrogen bond between the phenol OH group and the imine N atom, forming an S(6) ring .


Chemical Reactions Analysis

The compound’s excitation and emission mechanisms are well understood with the help of quantum mechanical calculations .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.57 . It has been observed that similar compounds display some degree of thermochromism . Upon cooling, the color of the compound changes .

Scientific Research Applications

Molecular Structure and Characterization

The molecular structure of similar compounds has been studied using crystallography, spectroscopy, and computational methods. These studies reveal insights into the compound's preference for specific forms in solid and solvent media and its aromaticity and tautomerism behavior. For instance, Kaştaş et al. (2020) investigated the molecular structure of a closely related compound, revealing its preference for the phenol-imine form and providing insights into its structural behavior in different states (Kaştaş et al., 2020).

Synthesis and Structural Analysis

Various studies have focused on synthesizing complexes with 4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol and analyzing their structures. These include the synthesis of oxido-vanadium(V) complexes and their characterization, revealing their coordination behavior and potential for chemical fixation of CO2 into cyclic carbonates, as discussed by Ikiz et al. (2015) (Ikiz et al., 2015).

Applications in Catalysis and Sensing

The compound and its derivatives have been applied in the development of sensors for detecting metal ions and exploring their catalytic activities. For example, Das et al. (2021) demonstrated the use of bromoaniline–aldehyde conjugate systems for the detection of multiple cations, showing potential applications in sensing and logic formulation (Das et al., 2021).

Environmental and Biological Studies

Research has also extended to environmental and biological contexts, such as examining the compound's role in inhibiting bacterial dehydrogenase activity, suggesting its impact on microbial life in wastewater treatment processes, as investigated by Nweke and Okpokwasili (2010) (Nweke & Okpokwasili, 2010).

Mechanism of Action

The mechanism for the chromic colour change in similar compounds is believed to be due to a keto–enol tautomerism . The keto form is coloured, while the enol form is colourless and the switch can be induced either by changes in temperature or by irradiation .

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

4-bromo-2-[(3-chlorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJXXTVDBCRBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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